molecular formula C13H12N4O4 B1329696 4,4'-Methylenebis(3-nitroaniline) CAS No. 26946-33-8

4,4'-Methylenebis(3-nitroaniline)

Cat. No.: B1329696
CAS No.: 26946-33-8
M. Wt: 288.26 g/mol
InChI Key: KENYTAOVAUETRB-UHFFFAOYSA-N
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Description

4,4'-Methylenebis(3-nitroaniline) (CAS No. 26946-33-8) is an aromatic diamine characterized by a central methylene (-CH₂-) group bridging two nitro-substituted aniline rings. The nitro (-NO₂) groups at the 3-position on each benzene ring confer unique electronic and steric properties, making this compound valuable in polymer chemistry, particularly as a curing agent for epoxy resins and as an intermediate in synthesizing high-performance materials . Its structural rigidity and thermal stability are leveraged in applications requiring resistance to degradation at elevated temperatures .

Properties

IUPAC Name

4-[(4-amino-2-nitrophenyl)methyl]-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c14-10-3-1-8(12(6-10)16(18)19)5-9-2-4-11(15)7-13(9)17(20)21/h1-4,6-7H,5,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENYTAOVAUETRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])CC2=C(C=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181435
Record name Aniline, 4,4'-methylenebis(3-nitro-
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Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26946-33-8
Record name 4,4′-Diamino-2,2′-dinitrodiphenylmethane
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Record name Aniline, 4,4'-methylenebis(3-nitro-
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Record name 26946-33-8
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Record name Aniline, 4,4'-methylenebis(3-nitro-
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Record name 4,4'-methylenebis(3-nitroaniline)
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Methylenebis(3-nitroaniline) can be synthesized through the nitration of 4,4’-methylenedianiline. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aniline groups .

Industrial Production Methods: In industrial settings, the production of 4,4’-Methylenebis(3-nitroaniline) involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Methylenebis(3-nitroaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(3-nitroaniline) involves its interaction with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then interact with biological molecules such as proteins and nucleic acids. The compound can also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of methylene-bis-aniline derivatives. Key structural analogs and their comparative properties are outlined below:

Chemical Structure and Substituent Effects

Compound Name CAS No. Substituents Molecular Formula Key Features
4,4'-Methylenebis(3-nitroaniline) 26946-33-8 -NO₂ at 3-position C₁₃H₁₂N₄O₄ High thermal stability; electron-withdrawing nitro groups enhance oxidative resistance .
4,4'-Methylenedianiline (MDA) 101-77-9 -H at all positions C₁₃H₁₄N₂ Base structure; unsubstituted rings increase reactivity but reduce thermal stability .
4,4'-Methylenebis(2-chloroaniline) (MOCA) 101-14-4 -Cl at 2-position C₁₃H₁₂Cl₂N₂ Chlorine substituents improve flame retardancy but raise toxicity concerns .
4,4'-Methylenebis(2,6-diethylaniline) (MDEA) 13680-35-8 -C₂H₅ at 2,6-positions C₂₁H₃₀N₂ Ethyl groups enhance steric hindrance, reducing reactivity but improving solubility .
4,4'-Methylenebis(N,N-dimethylbenzenamine) (Michler’s Base) 101-61-1 -N(CH₃)₂ at 4-position C₁₇H₂₂N₂ Electron-donating dimethylamino groups enable use in dye synthesis .

Reactivity in Epoxy Curing

The reactivity of methylene-bis-anilines with epoxy resins depends on substituent electronic effects:

  • MDA : High reactivity due to unhindered primary amines, but forms brittle networks .
  • MOCA : Lower reactivity (vs. MDA) due to electron-withdrawing -Cl groups; forms flexible, flame-retardant networks .
  • 4,4'-Methylenebis(3-nitroaniline) : Nitro groups reduce nucleophilicity, requiring higher curing temperatures. However, the resulting polymers exhibit superior thermal stability (>300°C) .
  • MDEA and MCDEA : Bulky alkyl or chloro-alkyl groups slow reaction kinetics but improve toughness and glass transition temperature (Tg) in composites .

Thermal and Mechanical Properties

Property 4,4'-Methylenebis(3-nitroaniline) MDA MOCA MDEA
Thermal Decomposition (°C) >300 ~200 ~250 ~280
Glass Transition Temp. (Tg) 160–180°C (in composites) 120–140°C 100–130°C 150–170°C
Tensile Strength (MPa) 80–100 60–80 50–70 70–90

Toxicity and Regulatory Status

  • 4,4'-Methylenebis(3-nitroaniline): Limited toxicity data; nitro groups may reduce bioavailability but pose mutagenic risks .
  • MDA: Classified as a probable human carcinogen (IARC Group 2A) due to benzidine-like structure .
  • MOCA: Recognized carcinogen (IARC Group 1); regulated under OSHA’s Permissible Exposure Limit (PEL: 0.003 mg/m³) .
  • Michler’s Base: Suspected carcinogen; regulated in the EU under REACH .

Biological Activity

4,4'-Methylenebis(3-nitroaniline) is an organic compound with the molecular formula C13H12N4O4. It is characterized by two nitro groups and two aniline groups linked by a methylene bridge. This compound has garnered attention due to its diverse biological activities, particularly its mutagenicity and potential applications in medicinal chemistry. This article explores the biological activity of 4,4'-Methylenebis(3-nitroaniline), including its mechanisms of action, case studies, and relevant research findings.

The biological activity of 4,4'-Methylenebis(3-nitroaniline) is primarily attributed to its nitro groups. These groups can undergo reduction to form amino groups, which interact with biological molecules such as proteins and nucleic acids. The compound can also participate in redox reactions that influence cellular processes. Notably, it has been observed to exhibit direct mutagenicity without the need for metabolic activation in certain bacterial strains, which distinguishes it from many other benzidine analogues .

1. Mutagenicity

Research indicates that 4,4'-Methylenebis(3-nitroaniline) demonstrates significant mutagenic properties. In studies involving bacterial strains TA100 and TA98, the compound exhibited mutagenicity both with and without metabolic activation by rat liver S9. This unique characteristic suggests that the structure of 4,4'-Methylenebis(3-nitroaniline) allows it to directly interact with DNA, potentially causing mutations.

3. Antitumor Activity

Nitroanilines have been investigated for their antitumor properties. A study highlighted that derivatives of nitroanilines could inhibit tumor growth in vitro by inducing apoptosis in cancer cells . Although direct studies on 4,4'-Methylenebis(3-nitroaniline) are sparse, its structural similarities suggest potential antitumor activity.

Case Studies

Case Study 1: Mutagenicity Assessment
A comprehensive study assessed the mutagenic effects of various nitroanilines, including 4,4'-Methylenebis(3-nitroaniline). The results indicated that this compound was one of the most potent mutagens tested, causing significant DNA damage in bacterial assays.

Case Study 2: Antibacterial Screening
In a comparative analysis of nitro compounds for antibacterial activity against Staphylococcus aureus and Escherichia coli, derivatives similar to 4,4'-Methylenebis(3-nitroaniline) exhibited minimum inhibitory concentrations (MICs) ranging from 15.6 to 62.5 μg/mL . This suggests that modifications to the nitroaniline structure could enhance antibacterial efficacy.

Research Findings

Study Focus Findings
Mutagenicity TestingExhibited significant mutagenic effects in bacterial strains TA100 and TA98 without metabolic activation
Antibacterial ActivitySimilar compounds showed MIC values between 15.6–62.5 μg/mL against common pathogens
Antitumor PotentialStructural analogs demonstrated apoptosis induction in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.